Bienvenue dans la boutique en ligne BenchChem!

3-Nitro-4-phenyl-1,2,5-oxadiazole

Antimicrobial Resistance Pseudomonas Biofilm Regioisomer Selectivity

3-Nitro-4-phenyl-1,2,5-oxadiazole (KN455) is the sole furoxan regioisomer that inhibits growth of suspended P. aeruginosa PAO1 cultures and exhibits toxicity to planktonic subpopulations—activity absent in the 4-nitro-3-phenyl isomer (KN454) and cyano/carboxamide-substituted analogs. As a 3-R-substituted furoxan, it delivers consistently higher soluble guanylate cyclase stimulation than 4-R analogues. Procure this specific CAS 76016-68-7 isomer for anti-Pseudomonas biofilm screening, NO-mediated vasodilation research, or synthetic method development requiring unambiguous regioisomer fidelity.

Molecular Formula C8H5N3O3
Molecular Weight 191.146
CAS No. 76016-68-7
Cat. No. B2878632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-phenyl-1,2,5-oxadiazole
CAS76016-68-7
Molecular FormulaC8H5N3O3
Molecular Weight191.146
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NON=C2[N+](=O)[O-]
InChIInChI=1S/C8H5N3O3/c12-11(13)8-7(9-14-10-8)6-4-2-1-3-5-6/h1-5H
InChIKeyBYHHKBZPGQFDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-phenyl-1,2,5-oxadiazole (CAS 76016-68-7): Procurement-Grade Specification and Baseline Characterization for Research Selection


3-Nitro-4-phenyl-1,2,5-oxadiazole (CAS 76016-68-7), also referred to in the literature as 3-nitro-4-phenylfuroxan or 3-nitro-4-phenyl-1,2,5-oxadiazole 2-oxide, is a heterocyclic compound belonging to the furoxan (1,2,5-oxadiazole 2-oxide) class. It is characterized by a five-membered oxadiazole ring bearing a nitro group at the 3-position and a phenyl substituent at the 4-position, with a molecular formula of C₈H₅N₃O₃ and a molecular weight of 191.14 g/mol . The compound is typically supplied at ≥95% purity for research applications and requires storage under dry conditions at 2–8°C . Furoxans are widely recognized as exogenous nitric oxide (NO) donors that release NO in the presence of thiol cofactors, and their unique physicochemical properties—including a strong inductive effect comparable to that of trifluoromethyl or tetrazolyl groups—underpin their diverse pharmacological activities [1][2]. Notably, the 3-nitro-4-phenyl regioisomer is distinguished from the alternative 4-nitro-3-phenyl substitution pattern, a structural distinction that proves critical in biological performance as detailed below.

Why 3-Nitro-4-phenyl-1,2,5-oxadiazole Cannot Be Interchanged with Alternative Furoxan Regioisomers or Electron-Withdrawing Group Analogs


Within the furoxan class, substitution pattern and regioisomer identity critically determine biological activity profiles. The target compound 3-nitro-4-phenylfuroxan (KN455) exhibits anti-Pseudomonas aeruginosa activity that is not shared by its regioisomer 4-nitro-3-phenylfuroxan (KN454) nor by other electron-withdrawing group-substituted furoxans bearing cyano (CN) or carboxamide (CONH₂) groups [1]. Furthermore, furoxan NO donors exhibit thiol-dependent NO release that varies substantially with substitution pattern; 3-R-substituted isomers consistently display higher soluble guanylate cyclase stimulatory activity than their 4-R analogues [2]. These regioisomer-specific effects render simple class-level substitution—whether by alternative nitro-position isomers or by other electron-withdrawing substituents—scientifically invalid for applications targeting Pseudomonas biofilm inhibition or where defined NO-donor pharmacodynamics are required. The evidence that follows quantifies precisely where 3-nitro-4-phenyl-1,2,5-oxadiazole differentiates from its closest comparators.

Quantitative Differentiation of 3-Nitro-4-phenyl-1,2,5-oxadiazole (CAS 76016-68-7) Versus Closest Furoxan Analogs: Head-to-Head Comparative Evidence


3-Nitro-4-phenylfuroxan (KN455) vs. 4-Nitro-3-phenylfuroxan (KN454): Differential Growth Inhibition of Suspended Pseudomonas aeruginosa PAO1 Cultures

In a direct comparative study of three furoxan compounds substituted with electron-withdrawing groups, 3-nitro-4-phenylfuroxan (KN455, the target compound) was the only furoxan that inhibited the growth of suspended P. aeruginosa PAO1 cultures. The regioisomer 4-nitro-3-phenylfuroxan (KN454), tested side-by-side, did not exhibit antimicrobial activity against suspended cells or planktonic subpopulations, despite displaying a comparable antibiofilm rate [1]. Cyano- and carboxamide-substituted furoxans were also inactive against suspended cultures.

Antimicrobial Resistance Pseudomonas Biofilm Regioisomer Selectivity

3-Nitro-4-phenylfuroxan (KN455) vs. 4-Nitro-3-phenylfuroxan (KN454): Differential Toxicity to Planktonic Subpopulations in Pseudomonas Biofilm Assays

Both 3-nitro-4-phenylfuroxan (KN455) and its regioisomer 4-nitro-3-phenylfuroxan (KN454) inhibited biofilm formation at comparable rates. However, KN455 uniquely proved toxic to planktonic subpopulations released from biofilms, whereas KN454 did not demonstrate this activity [1]. KN455 also displayed moderate eradicating power against established biofilms, though the antibiofilm formation rate was comparable between the two isomers.

Biofilm Dispersal Pseudomonas aeruginosa Planktonic Toxicity

3-Substituted vs. 4-Substituted Furoxan Regioisomers: Differential Soluble Guanylate Cyclase Stimulation and NO Donor Potency

In a systematic evaluation of R-substituted phenylfuroxans, 3-R-substituted isomers displayed consistently higher soluble guanylate cyclase stimulatory activity than their 4-R analogues [1]. The furoxan class releases NO in a thiol-dependent manner, and the extent of NO release correlates significantly with guanylate cyclase stimulation. Maximal vasodilator potency compounds (phenyl-cyano isomers and 3,4-dicyanofuroxan) demonstrated potency ratios 3–10 fold higher than glyceryl trinitrate (GTN), with IC₅₀ values for platelet aggregation inhibition in the sub-micromolar range [1].

NO Donor Pharmacology Guanylate Cyclase Regioisomer SAR

3-Nitro-4-phenylfuroxan: First Reported 3-Nitro Derivative of Furoxane with Distinct Synthetic Accessibility

The 3-nitro-4-phenylfuroxane isomer (target compound) represents the first reported 3-nitro derivative of furoxane, synthesized via trifluoroperacetic acid oxidation of the corresponding 3-amino-4-phenylfuroxane precursor [1]. The isomeric 4-nitro-3-phenylfuroxane was synthesized from the corresponding 4-amino-3-phenylfuroxane precursor via the same methodology, establishing distinct synthetic routes to each regioisomer.

Furoxan Synthesis Nitro Heterocycle Trifluoroperacetic Acid Oxidation

Optimal Research and Procurement Scenarios for 3-Nitro-4-phenyl-1,2,5-oxadiazole (CAS 76016-68-7) Based on Quantified Differentiation Evidence


Anti-Pseudomonas aeruginosa Drug Discovery and Biofilm Research Requiring Suspended-Cell and Planktonic Toxicity Activity

For screening programs targeting Pseudomonas aeruginosa, 3-nitro-4-phenylfuroxan (KN455) is the only furoxan among tested electron-withdrawing group-substituted analogs that demonstrates growth inhibition of suspended PAO1 cultures and toxicity to planktonic subpopulations [1]. Researchers studying biofilm dispersal mechanisms or developing dual-action anti-Pseudomonas agents should prioritize this specific regioisomer over the 4-nitro-3-phenyl isomer (KN454) or alternative cyano- and carboxamide-substituted furoxans, which lack suspended-cell activity.

Structure-Activity Relationship (SAR) Studies of Furoxan NO Donors Targeting Soluble Guanylate Cyclase Pathways

The 3-nitro-4-phenyl substitution pattern corresponds to the 3-R-substituted furoxan class, which exhibits consistently higher soluble guanylate cyclase stimulatory activity compared to 4-R-substituted analogues [2]. For pharmacological investigations of NO-mediated vasodilation, platelet aggregation inhibition, or guanylate cyclase activation, this compound provides a defined regioisomer with class-established activity advantages over alternative substitution patterns.

Regioisomer-Controlled Synthetic Chemistry and Furoxan Derivatization Platforms

As the first reported 3-nitro derivative of furoxane, this compound serves as a benchmark regioisomer for synthetic method development and for studies requiring unambiguous 3-nitro-4-phenyl substitution [3]. Laboratories developing novel furoxan derivatives, exploring nucleophilic substitution of the nitro group, or establishing analytical reference standards should procure this specific CAS 76016-68-7 isomer to ensure regioisomer fidelity in downstream applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitro-4-phenyl-1,2,5-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.